(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine
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Overview
Description
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine is a complex organic compound that features a nitrophenyl group attached to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the hydroxylamine derivative through a condensation reaction with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazo[1,5-a]pyridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,5-a]pyridine core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or alter the structure of DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine is unique due to its combination of a nitrophenyl group and an imidazo[1,5-a]pyridine core This structural arrangement provides distinct electronic properties and reactivity patterns that are not commonly found in other compounds
Properties
Molecular Formula |
C14H10N4O3 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(NZ)-N-[[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-3-1-2-8-17(13)14(16-12)10-4-6-11(7-5-10)18(20)21/h1-9,19H/b15-9- |
InChI Key |
SKDQZRAGNFYSNL-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])/C=N\O |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])C=NO |
Origin of Product |
United States |
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